5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole: is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group and a nitrophenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like dichloromethane or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxadiazoles depending on the electrophile used.
Scientific Research Applications
Chemistry:
Materials Science: Used in the development of new materials with specific electronic properties.
Catalysis: Acts as a ligand in coordination chemistry, aiding in the formation of metal complexes.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of molecules that can interact with specific biological targets for research purposes.
Industry:
Polymer Science: Incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can engage in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can modulate the activity of molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
- 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 5-Tert-butyl-3-(2-nitrophenyl)-1,2,4-oxadiazole
- 5-Tert-butyl-3-(3-aminophenyl)-1,2,4-oxadiazole
Comparison:
- Structural Differences: The position of the nitro group on the phenyl ring can significantly affect the compound’s reactivity and interactions.
- Reactivity: Compounds with different substituents on the phenyl ring may exhibit varying reactivity in chemical reactions.
- Applications: While similar compounds may have overlapping applications, specific structural features can make 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole more suitable for certain uses, such as in materials science or drug development.
Properties
IUPAC Name |
5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(14-18-11)8-5-4-6-9(7-8)15(16)17/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPMVLKLTRSNTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429262 |
Source
|
Record name | 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004398-30-4 |
Source
|
Record name | 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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